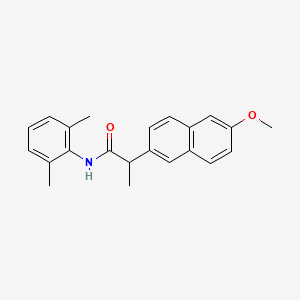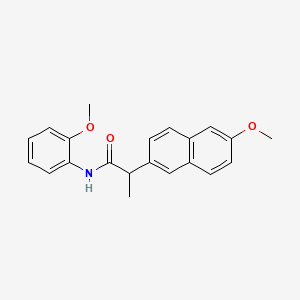
N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide is a synthetic organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves the reaction of 2,6-dimethylaniline with 6-methoxy-2-naphthylpropanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound for drug discovery and development.
Medicine
In the medical field, this compound may be explored for its therapeutic potential. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its applications may extend to areas such as coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)acetamide
- N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)butanamide
- N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)pentanamide
Uniqueness
N-(2,6-dimethylphenyl)-2-(6-methoxy-2-naphthyl)propanamide is unique due to its specific structural features, such as the presence of both a dimethylphenyl group and a methoxynaphthyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C22H23NO2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C22H23NO2/c1-14-6-5-7-15(2)21(14)23-22(24)16(3)17-8-9-19-13-20(25-4)11-10-18(19)12-17/h5-13,16H,1-4H3,(H,23,24) |
InChI-Schlüssel |
HODGTDNBLFECDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{Methyl-4-[2-(4-quinolinyl)vinyl]anilino}propanenitrile](/img/structure/B13374474.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374476.png)


![N'-{10-nitro-5H-benzo[a]phenoxazin-5-ylidene}benzohydrazide](/img/structure/B13374487.png)
![2-fluoro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide](/img/structure/B13374493.png)

![2-(5-Hydroxy-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B13374512.png)
![7-hydroxy-8-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-methyl-2H-chromen-2-one](/img/structure/B13374518.png)
![[7'-(4-Chlorophenyl)-1,1',2,6',7',7'a-hexahydro-5-methoxy-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl](2-thienyl)methanone](/img/structure/B13374520.png)
![3-(3,4-Dimethoxybenzyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374524.png)
![4-{[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374529.png)
![(2,4-Dichlorophenyl)[4-[4-(methylsulfonyl)phenyl]-5-(4-morpholinyl)-2-thienyl]methanone](/img/structure/B13374534.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374546.png)
